

# Statistical Analysis Plan for AZD1222 Efficacy Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the statistical analysis plan and key experimental protocols for the clinical efficacy trials of AZD1222, the COVID-19 vaccine coinvented by the University of Oxford and its spin-out company, Vaccitech. The information is compiled from publicly available trial protocols, press releases, and publications to guide researchers and professionals in understanding the framework for assessing the vaccine's efficacy and safety.

# **Data Presentation: Summary of Key Efficacy Trials**

The efficacy of AZD1222 has been evaluated in multiple Phase III clinical trials. The primary analysis of these trials was designed to assess the prevention of symptomatic COVID-19. Below are summary tables of the key trial designs and efficacy results.

# Table 1: Overview of Key AZD1222 Phase III Efficacy Trials



| Trial<br>Identifier               | Geographic<br>Locations | Key<br>Population   | Enrollment | Dosing<br>Regimen                                                                              | Primary<br>Efficacy<br>Endpoint        |
|-----------------------------------|-------------------------|---------------------|------------|------------------------------------------------------------------------------------------------|----------------------------------------|
| D8110C0000<br>1 (US Phase<br>III) | US, Peru,<br>Chile      | Adults ≥18<br>years | 32,449     | Two standard doses (5 x 10 <sup>10</sup> viral particles) administered four weeks apart.[1][2] | Prevention of symptomatic COVID-19.    |
| COV002 (UK<br>Phase II/III)       | United<br>Kingdom       | Adults ≥18<br>years | 12,390     | Varied, including a half dose followed by a full dose, and two full doses.                     | Prevention of symptomatic COVID-19.    |
| COV003<br>(Brazil Phase<br>III)   | Brazil                  | Adults ≥18<br>years | 10,300     | Two standard doses.                                                                            | Prevention of symptomatic COVID-19.[3] |

**Table 2: Summary of Primary Efficacy Analysis Results** 



| Trial/Analysis                                      | Vaccine Efficacy<br>(VE) Against<br>Symptomatic<br>COVID-19 | VE Against Severe<br>Disease and<br>Hospitalization       | Key Findings                                                                                             |
|-----------------------------------------------------|-------------------------------------------------------------|-----------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| US Phase III<br>(D8110C00001) -<br>Interim Analysis | 79%                                                         | 100%                                                      | Efficacy was consistent across ethnicity and age, with 80% efficacy in participants aged 65 and over.[1] |
| US Phase III<br>(D8110C00001) -<br>Primary Analysis | 76% (95% CI: 68% to<br>82%)                                 | 100%                                                      | Confirmed vaccine efficacy consistent with the interim analysis.[2]                                      |
| UK & Brazil Trials -<br>Pooled Interim<br>Analysis  | 70.4% (combined regimens)                                   | No hospitalizations or severe cases in the vaccine group. | One regimen showed 90% efficacy (half dose followed by full dose), another showed 62% (two full doses).  |

# **Experimental Protocols**

The following sections detail the methodologies for key experiments cited in the AZD1222 efficacy trials.

# **Participant Enrollment and Randomization**

Objective: To enroll a diverse population of adults at risk of SARS-CoV-2 infection and randomize them to receive either AZD1222 or a placebo.

#### Protocol:

 Inclusion Criteria: Participants were generally adults aged 18 years and older, who were healthy or had medically stable chronic diseases. A key inclusion criterion was an increased



risk for exposure to the SARS-CoV-2 virus.

- Exclusion Criteria: Individuals with a known history of SARS-CoV-2 infection or severe allergic reaction to a previous vaccine were typically excluded.
- Randomization: Participants were randomized in a 2:1 ratio to receive either AZD1222 or a saline placebo. The randomization was double-blind, where neither the participants nor the investigators knew the treatment assignment.
- Stratification: In the US Phase III trial, randomization was stratified by age (≥18 to <65 years, and ≥65 years) to ensure adequate representation of older adults.

#### **Vaccine Administration**

Objective: To administer the investigational vaccine or placebo according to the protocoldefined schedule.

#### Protocol:

- Dosage: The standard dose of AZD1222 was approximately 5 x 1010 viral particles.
- Administration: The vaccine was administered as an intramuscular injection into the deltoid muscle.
- Dosing Schedule: In the US Phase III trial, two doses were administered four weeks apart.
   Other trials explored different dosing intervals.

### **Efficacy Endpoint Assessment**

Objective: To determine the efficacy of AZD1222 in preventing symptomatic COVID-19.

#### Protocol:

Case Definition: A case of symptomatic COVID-19 was typically defined as a positive SARS-CoV-2 RT-PCR test in a participant with one or more predefined symptoms (e.g., fever, cough, shortness of breath, etc.).



- Surveillance: Participants were monitored for the development of symptoms consistent with COVID-19. If symptoms occurred, a nasal swab was collected for RT-PCR testing.
- Primary Endpoint Analysis: The primary efficacy analysis was performed after a prespecified number of symptomatic COVID-19 cases had accrued in the study population. The analysis compared the incidence of cases in the AZD1222 group to the placebo group.

## **Safety and Reactogenicity Monitoring**

Objective: To assess the safety profile of AZD1222, including solicited local and systemic adverse events.

#### Protocol:

- Solicited Adverse Events: For a subset of participants, solicited local (e.g., pain, redness, swelling at the injection site) and systemic (e.g., fever, headache, fatigue) adverse events were collected via an electronic diary for a defined period after each vaccination.
- Unsolicited Adverse Events: All participants were monitored for unsolicited adverse events throughout the trial.
- Serious Adverse Events (SAEs): All SAEs were recorded and reviewed by an independent Data Safety Monitoring Board (DSMB) to ensure participant safety.

# **Immunogenicity Assessment**

Objective: To measure the immune response induced by AZD1222.

#### Protocol:

- Sample Collection: Blood samples were collected from a subset of participants at baseline and at various time points after vaccination.
- Humoral Immunogenicity:
  - ELISA: An enzyme-linked immunosorbent assay (ELISA) was used to measure the levels
    of anti-SARS-CoV-2 spike (S) and receptor-binding domain (RBD) IgG antibodies in
    serum.



- Neutralization Assay: A pseudovirus or live virus neutralization assay was performed to determine the titer of neutralizing antibodies capable of preventing virus entry into cells.
- Cellular Immunogenicity:
  - ELISpot: An enzyme-linked immunospot (ELISpot) assay was used to quantify the number of T cells producing interferon-gamma (IFN-y) in response to SARS-CoV-2 spike protein antigens.

# Mandatory Visualization AZD1222 Mechanism of Action and Immune Response Workflow

The following diagram illustrates the workflow from vaccine administration to the generation of a protective immune response.





Click to download full resolution via product page

Caption: AZD1222 Mechanism of Action Workflow.

# **Logical Flow of a Phase III Efficacy Trial**

This diagram outlines the logical progression of a typical Phase III vaccine efficacy trial, from participant recruitment to final analysis.





Click to download full resolution via product page

Caption: Phase III Vaccine Efficacy Trial Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD1222 US Phase III trial met primary efficacy endpoint in preventing COVID-19 at interim analysis [astrazeneca.com]
- 2. AZD1222 US Phase III primary analysis confirms safety and efficacy [astrazeneca.com]
- 3. AZD1222 Oxford Phase III trials interim analysis results published in The Lancet [astrazeneca.com]
- To cite this document: BenchChem. [Statistical Analysis Plan for AZD1222 Efficacy Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430860#statistical-analysis-plan-for-azd1222-efficacy-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com